Lactimidomycin
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Overview
Description
Lactimidomycin is a glutarimide antibiotic derived from the bacteria Streptomyces amphibiosporus . It has antifungal, antiviral, and anti-cancer properties, acting as a direct inhibitor of protein translation in ribosomes . This compound is notable for its unique structure, which includes an unusual unsaturated 12-membered lactone ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The formal total synthesis of lactimidomycin has been achieved in nine steps from (E)-2-methyl-2-pentenoic acid . The 12-membered lactone was efficiently formed via a copper-catalyzed ene-yne coupling/alkyne reduction tandem reaction . The preparation of this compound involves several key steps, including Swern oxidation, Wittig olefination, and tin-promoted ester cleavage .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of advanced organic synthesis techniques to construct the complex macrolide structure efficiently .
Chemical Reactions Analysis
Lactimidomycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring and other functional groups.
Substitution: This compound can undergo substitution reactions, particularly at the glutarimide moiety.
Common reagents and conditions used in these reactions include copper catalysts, formic acid, and dimethylformamide . Major products formed from these reactions include various this compound derivatives with modified biological activities .
Scientific Research Applications
Lactimidomycin has a wide range of scientific research applications:
Mechanism of Action
Lactimidomycin exerts its effects by directly inhibiting protein translation in ribosomes . It binds to the tRNA E-site of the ribosome, preventing the binding of tRNA and thus halting the elongation phase of protein synthesis . This inhibition disrupts the production of essential proteins, leading to the compound’s antifungal, antiviral, and anti-cancer effects .
Comparison with Similar Compounds
Lactimidomycin belongs to the glutarimide-containing polyketide family of natural products, which includes compounds such as iso-migrastatin and migrastatin . These compounds share similar structures and biological activities but differ in their specific molecular targets and potency . For example, migrastatin is a strong inhibitor of tumor cell migration, while this compound is more potent in inhibiting protein translation . The unique structure of this compound, particularly its unsaturated 12-membered lactone ring, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C26H35NO6 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H35NO6/c1-17-10-8-6-4-5-7-9-11-25(32)33-26(17)19(3)12-18(2)22(29)16-21(28)13-20-14-23(30)27-24(31)15-20/h4,6,8-12,17-18,20-21,26,28H,5,7,13-16H2,1-3H3,(H,27,30,31)/b6-4+,10-8-,11-9+,19-12+/t17-,18-,21+,26+/m0/s1 |
InChI Key |
OYOKHBHOTQDIPM-BRHOHSSQSA-N |
SMILES |
CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |
Isomeric SMILES |
C[C@H]1/C=C\C=C\CC/C=C/C(=O)O[C@H]1/C(=C/[C@H](C)C(=O)C[C@@H](CC2CC(=O)NC(=O)C2)O)/C |
Canonical SMILES |
CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |
Synonyms |
lactimidomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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